4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile
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Overview
Description
4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile is a complex organic compound characterized by its spirocyclic structure. Spirocyclic compounds are notable for their unique three-dimensional architecture, which can enhance certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability
Preparation Methods
The synthesis of 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile typically involves multiple steps, starting with the formation of the spirocyclic core. One common synthetic route involves the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . This method allows for the construction of the spirocyclic skeleton with moderate enantioselectivity. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that derivatives of this compound can inhibit enzymes such as DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are involved in bacterial replication and cell cycle regulation, respectively . These interactions can lead to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar compounds to 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile include other spirocyclic oxindoles and chromene derivatives. For example:
2’-Oxospiro[chromene-4,3’-indoline]-3-carbonitrile: This compound shares a similar spirocyclic core and exhibits comparable biological activities.
Spiro[indoline-3,3’-pyrazoline]-2-ones: These compounds also feature a spirocyclic structure and are known for their diverse pharmacological properties. The uniqueness of 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile lies in its specific combination of functional groups and its potential for targeted biological activity.
Properties
IUPAC Name |
4-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c21-12-14-5-7-15(8-6-14)19(24)22-10-9-20(13-22)11-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCVGRVGVVQFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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